

Spectroscopic Profile of 8-Methoxy-chroman-3carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	8-Methoxy-chroman-3-carboxylic acid	
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In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. This guide provides a detailed spectroscopic analysis of **8-Methoxy-chroman-3-carboxylic acid**, a heterocyclic compound with potential applications in medicinal chemistry and material sciences. By presenting a comparative overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data alongside related structures, this document serves as a crucial resource for researchers, scientists, and professionals in drug development.

Comparative Spectroscopic Data Analysis

The structural characterization of **8-Methoxy-chroman-3-carboxylic acid** is achieved through a multi-faceted spectroscopic approach. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses, and provide a comparison with structurally related compounds to highlight characteristic spectral features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

While complete experimental NMR data for **8-Methoxy-chroman-3-carboxylic acid** is not widely published, predicted values and data from similar structures provide valuable insights. The characteristic signals for the methoxy (-OCH₃) and carboxylic acid (-COOH) protons in ¹H



NMR are expected around 3.8 ppm and 12 ppm, respectively[1]. The ¹³C NMR spectrum is anticipated to show a carboxyl carbon signal in the range of 170-185 ppm.

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	
8-Methoxy-chroman-3- carboxylic acid (Predicted)	~12.0 (s, 1H, -COOH), 6.8-7.2 (m, 3H, Ar-H), ~4.3 (m, 2H, -O-CH ₂ -), 3.8 (s, 3H, -OCH ₃), ~3.0 (m, 1H, -CH-COOH), ~2.2 (m, 2H, -CH ₂ -)	~175 (-COOH), ~150 (Ar-C-O), ~145 (Ar-C-O), 120-128 (Ar- CH), ~115 (Ar-CH), ~65 (-O- CH ₂ -), 56.1 (-OCH ₃), ~40 (- CH-COOH), ~25 (-CH ₂ -)	
8-Methoxythiochromane-3- carboxylic acid	12.1 (s, 1H, COOH), 7.4–6.8 (m, 3H, aromatic), 3.8 (s, 3H, OCH ₃), 3.2–2.8 (m, 2H, SCH ₂), 2.5–2.1 (m, 1H, CH)	Not available	
Ethyl 8-methoxycoumarin-3- carboxylate	8.84 (s, 1H, H-4), 7.34-7.99 (m, 3H, Ar-H), 3.94 (s, 3H, - OCH ₃), 4.3 (q, 2H, -O-CH ₂ - CH ₃), 1.3 (t, 3H, -O-CH ₂ -CH ₃)	168.32, 165.31, 161.63 (C=O), 149.61, 146.62 (C-O), 143.79 (C-4), 116.20 (C-3), 56.77 (OCH ₃), 61.5 (O-CH ₂), 14.5 (CH ₃)[2]	

Table 2: Infrared (IR) Spectroscopic Data

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching vibration due to hydrogen bonding, and a strong C=O stretching vibration.



Compound	O-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)
8-Methoxy- chroman-3- carboxylic acid (Expected)	2500-3300 (broad)	1700-1725	1200-1300	1580-1610
8- Methoxythiochro mane-3- carboxylic acid	2500–3300 (broad)	1680	1250 (C-O-C)	Not specified
Chromone-3- carboxylic acid	3750-3000	1350-1375	Not specified	Not specified[3]

Table 3: Mass Spectrometry (MS) Data

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

Compound	Molecular Formula	Molecular Weight	Observed Ion (m/z)	Ionization Method
8-Methoxy- chroman-3- carboxylic acid	C11H12O4	208.21	[M+H]+ at 224.21 (predicted)	ESI
8- Methoxythiochro mane-3- carboxylic acid	C11H12O3S	224.27	Not available	Not specified
Ethyl 8- methoxycoumari n-3-carboxylate	C13H12O5	248.23	353 (M+ for a related derivative)	Not specified[2]

Experimental Protocols



Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the spectroscopic analysis of organic compounds like **8-Methoxy-chroman-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- 13C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal.
 Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.



 Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically in the μg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the positive or negative ion mode over a relevant mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern, if any, to gain further structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound.

Caption: Workflow for the spectroscopic analysis of organic compounds.

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